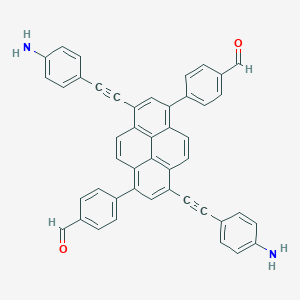
4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4,4’-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrene core: The pyrene core can be synthesized through cyclization reactions involving aromatic precursors.
Introduction of ethynyl groups: Ethynyl groups are introduced via Sonogashira coupling reactions, which involve the reaction of aryl halides with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst.
Amination: The aminophenyl groups are introduced through nucleophilic substitution reactions, where aniline derivatives react with the ethynylated pyrene core.
Análisis De Reacciones Químicas
4,4’-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Condensation: The aldehyde groups can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Aplicaciones Científicas De Investigación
4,4’-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a fluorescent probe for detecting biological molecules.
Medicine: Its potential as a drug candidate is being explored due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 4,4’-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde involves its interaction with molecular targets through its conjugated system. The compound can intercalate into DNA, disrupting its structure and function. Additionally, its aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity .
Comparación Con Compuestos Similares
Similar compounds to 4,4’-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde include:
1,3,6,8-Tetra(4-aminophenyl)pyrene: This compound has a similar pyrene core but lacks the aldehyde functionalities, making it less reactive in certain chemical reactions.
1,3,6,8-Tetra(4-formylphenyl)pyrene: This compound has formyl groups but lacks the ethynyl linkages, resulting in different electronic properties.
1,3,6,8-Tetra(3’,5’-dicarboxyphenyl)pyrene: This compound features carboxylic acid groups instead of aldehydes, leading to different reactivity and applications[][6].
4,4’-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde stands out due to its unique combination of aminophenyl, ethynyl, and aldehyde groups, which confer distinct chemical and physical properties.
Propiedades
IUPAC Name |
4-[3,8-bis[2-(4-aminophenyl)ethynyl]-6-(4-formylphenyl)pyren-1-yl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H28N2O2/c47-37-17-7-29(8-18-37)1-15-35-25-43(33-11-3-31(27-49)4-12-33)41-24-22-40-36(16-2-30-9-19-38(48)20-10-30)26-44(34-13-5-32(28-50)6-14-34)42-23-21-39(35)45(41)46(40)42/h3-14,17-28H,47-48H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDAYNBBJNBQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C3C=CC4=C5C3=C(C=CC5=C(C=C4C#CC6=CC=C(C=C6)N)C7=CC=C(C=C7)C=O)C(=C2)C#CC8=CC=C(C=C8)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














